4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine” is a pyrimidine compound . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been widely studied. Various methods for the synthesis of pyrimidines are described in the literature . For instance, one approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives have been extensively studied. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Nonlinear Optical (NLO) Properties
The structural and electronic properties of pyrimidine derivatives, including 4-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine, have significant implications in nonlinear optics (NLO). These compounds exhibit considerable NLO character due to their structural parameters and molecular electronic potential, making them promising for optoelectronic applications. The study by Hussain et al. (2020) on thiopyrimidine derivatives underscores the importance of pyrimidine rings in developing materials with enhanced NLO properties, suggesting that similar derivatives may offer valuable insights for NLO applications (Hussain et al., 2020).
Synthesis and Characterization of Stable Derivatives
Research by Schmidt (2002) on the synthesis of stable betainic pyrimidinaminides demonstrates the versatility of pyrimidine derivatives in generating compounds with diverse functional groups. These compounds have potential applications in various fields of chemistry and material science, indicating that the synthesis and functionalization of this compound could lead to new materials with unique properties (Schmidt, 2002).
Anticancer and Antiallergic Activity
The development of small molecule anticancer drugs often involves intermediates like this compound. A study by Kou and Yang (2022) on the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a key intermediate in anticancer drug synthesis, highlights the potential of such pyrimidine derivatives in medicinal chemistry (Kou & Yang, 2022). Similarly, Lesher, Singh, and Mielens (1982) demonstrated the antiallergic potential of pyrimidine derivatives, suggesting that this compound could be explored for its efficacy in treating allergic reactions (Lesher, Singh, & Mielens, 1982).
Biochemical Analysis
Cellular Effects
The effects of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell cycle progression . Specifically, it affects the G1 phase of the cell cycle, leading to cell cycle arrest. This inhibition of cell proliferation is mediated through the downregulation of cyclin D1 and the upregulation of p21, a cyclin-dependent kinase inhibitor. Additionally, the compound influences cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism . In non-cancerous cells, the compound’s effects are less pronounced but still significant, particularly in the context of metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For instance, its interaction with CDKs involves binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets necessary for cell cycle progression . Similarly, its interaction with DPP-4 involves binding to the enzyme’s active site, inhibiting its ability to degrade incretin hormones, which are important for glucose homeostasis . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of cell proliferation and metabolic activity . In in vivo studies, the compound’s effects are more complex, with potential adaptive responses observed in treated organisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in the context of cancer and diabetes models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis as primary metabolic reactions . These reactions result in the formation of various metabolites, some of which retain biological activity. The involvement of CYP2D6 and CYP3A4 in the metabolism of this compound highlights its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play crucial roles in its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s ability to cross the nuclear membrane allows it to interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function . Additionally, post-translational modifications such as phosphorylation and ubiquitination can affect the compound’s localization and activity within specific subcellular compartments.
Properties
IUPAC Name |
4-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3/c9-6-3-7(13-5-12-6)14-2-1-8(10,11)4-14/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHMPQUGYQFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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